molecular formula C19H21ClN4O2 B2697237 (4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034452-52-1

(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2697237
CAS No.: 2034452-52-1
M. Wt: 372.85
InChI Key: JJQWXCXIXFRNGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The InChI code provided gives an indication of its structure: 1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the density is approximately 1.3±0.1 g/cm^3, the boiling point is around 597.9±50.0 °C at 760 mmHg, and the vapor pressure is approximately 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Molecular Interaction Studies

This compound has been studied for its molecular interactions, particularly as an antagonist for the CB1 cannabinoid receptor. Using molecular orbital methods, researchers have analyzed its conformational properties and developed pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Antimicrobial Activity

In the realm of antimicrobial research, derivatives of this chemical structure have been synthesized and evaluated for their potential as antimicrobial agents. For example, compounds incorporating elements of this structure have shown variable and modest activity against bacteria and fungi (Patel et al., 2011).

Genotoxicity Studies

The genotoxicity potential of similar compounds has been examined, with findings suggesting bioactivation to reactive intermediates that could covalently bind to DNA. This has implications for their use in obesity treatment due to potential mutagenic effects (Kalgutkar et al., 2007).

Anticancer and Antimicrobial Applications

Compounds structurally related to (4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone have been explored for their anticancer and antimicrobial properties. These include derivatives with oxazole, pyrazoline, and pyridine moieties showing promising results in both fields (Katariya et al., 2021).

X-ray Structure Characterisation

Novel pyrazole carboxamide derivatives, including those with a piperazine moiety, have been synthesized and characterized using X-ray crystal analysis. These studies provide valuable insights into the structural properties of these compounds (Lv et al., 2013).

Pharmacological Evaluation

Various derivatives have been pharmacologically evaluated for their potential in treating conditions such as pain, showcasing the versatility of this chemical structure in therapeutic applications (Tsuno et al., 2017).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential applications, particularly in the field of medicine. For instance, similar compounds have been studied for their anti-tubercular activity .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h3-5,12-13H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQWXCXIXFRNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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